molecular formula C9H9NaO4 B3330918 Sodium 2-(4-hydroxy-3-methoxyphenyl)acetate CAS No. 76261-11-5

Sodium 2-(4-hydroxy-3-methoxyphenyl)acetate

Cat. No.: B3330918
CAS No.: 76261-11-5
M. Wt: 204.15 g/mol
InChI Key: WKJAXSQRDCMLEL-UHFFFAOYSA-M
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Description

Sodium 2-(4-hydroxy-3-methoxyphenyl)acetate, also known as sodium homovanillate, is a chemical compound with the molecular formula C9H9NaO4. It is a sodium salt derivative of homovanillic acid, which is a metabolite of dopamine. This compound is known for its antioxidant, analgesic, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(4-hydroxy-3-methoxyphenyl)acetate typically involves the neutralization of homovanillic acid with sodium hydroxide. The reaction can be represented as follows:

C9H9O4H+NaOHC9H9NaO4+H2O\text{C}_9\text{H}_9\text{O}_4\text{H} + \text{NaOH} \rightarrow \text{C}_9\text{H}_9\text{NaO}_4 + \text{H}_2\text{O} C9​H9​O4​H+NaOH→C9​H9​NaO4​+H2​O

This reaction is usually carried out in an aqueous medium at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale neutralization processes. The homovanillic acid is dissolved in water, and sodium hydroxide is added gradually while maintaining the pH at a neutral level. The resulting solution is then evaporated to obtain the sodium salt in a crystalline form .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(4-hydroxy-3-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form catechols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Catechols

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 2-(4-hydroxy-3-methoxyphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It serves as a marker for dopamine metabolism in biological studies.

    Medicine: It is investigated for its potential therapeutic effects due to its antioxidant and anti-inflammatory properties.

    Industry: It is used in the formulation of pharmaceuticals and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of sodium 2-(4-hydroxy-3-methoxyphenyl)acetate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

    Analgesic Effect: It modulates pain pathways by interacting with opioid receptors.

    Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate
  • Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate
  • Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate

Uniqueness

Sodium 2-(4-hydroxy-3-methoxyphenyl)acetate is unique due to its sodium salt form, which enhances its solubility in water compared to its ester counterparts. This property makes it more suitable for aqueous formulations and biological studies .

Properties

IUPAC Name

sodium;2-(4-hydroxy-3-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4.Na/c1-13-8-4-6(5-9(11)12)2-3-7(8)10;/h2-4,10H,5H2,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJAXSQRDCMLEL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-(4-hydroxy-3-methoxyphenyl)acetate
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